molecular formula C17H26FN3O2 B3073884 2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine CAS No. 1018297-04-5

2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine

Cat. No.: B3073884
CAS No.: 1018297-04-5
M. Wt: 323.4 g/mol
InChI Key: RMXUHKONZAXAQJ-UHFFFAOYSA-N
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Description

2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety linked to a 2-(4-fluorophenyl)ethylamine backbone. The Boc group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes . Its molecular formula is inferred as C₁₇H₂₅FN₃O₂, with a calculated molecular weight of ~322.4 g/mol (based on structural analysis).

Properties

IUPAC Name

tert-butyl 4-[2-amino-1-(4-fluorophenyl)ethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15(12-19)13-4-6-14(18)7-5-13/h4-7,15H,8-12,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXUHKONZAXAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine intermediate.

    Boc Protection: The final step involves the protection of the amine group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group or reduce other functional groups present in the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce deprotected amines.

Scientific Research Applications

2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group may influence its bioavailability and stability, while the fluorophenyl group can enhance its binding affinity to targets.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Boc-protected piperazine + fluorophenyl-ethylamine Boc, piperazine, fluorophenyl, primary amine C₁₇H₂₅FN₃O₂ 322.4 (calculated)
4-Fluorophenethylamine Simple fluorophenyl-ethylamine Fluorophenyl, primary amine C₈H₁₀FN 139.17
1-(2-N-Boc-aminoethyl)piperazine Boc-protected piperazine + ethylamine Boc, piperazine, primary amine C₁₁H₂₃N₃O₂ 229.31
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c) Piperazino-pyrimidine + difluorobenzyl Ethoxycarbonyl, piperazine, pyrimidine, difluorophenyl C₁₈H₂₁ClF₂N₆O₂ 412.4 (ESI-MS)
6-Chloro-2-piperazino-N-(2,4-dichlorobenzyl)pyrimidin-4-amine (5a) Piperazine-pyrimidine + dichlorobenzyl Piperazine, pyrimidine, dichlorophenyl C₁₅H₁₅Cl₃N₆ 393.7 (calculated)

Key Observations:

Fluorophenyl vs. The absence of halogens in 1-(2-N-Boc-aminoethyl)piperazine reduces its aromatic interaction capacity .

Boc Protection Strategy: Both the target compound and 1-(2-N-Boc-aminoethyl)piperazine utilize Boc to protect amines, enabling selective reactivity in multi-step syntheses . In contrast, 4c employs an ethoxycarbonyl group, which requires distinct deprotection conditions (e.g., alkaline hydrolysis) .

Backbone Diversity :

  • The ethylamine chain in the target compound contrasts with the pyrimidine core in 4c and 5a, suggesting divergent applications (e.g., ethylamines for receptor ligands vs. pyrimidines for kinase inhibitors) .

Table 2: Physicochemical Properties

Compound Name Solubility (Predicted) LogP (Estimated) Synthesis Complexity
This compound Low water solubility ~2.5 Moderate (Boc coupling)
4-Fluorophenethylamine Moderate water solubility ~1.2 Low (single-step synthesis)
1-(2-N-Boc-aminoethyl)piperazine Low water solubility ~1.8 Moderate (Boc protection)
Compound 4c Low water solubility ~3.0 High (multi-step pyrimidine synthesis)

Key Observations:

  • The Boc group in the target compound increases hydrophobicity (LogP ~2.5) compared to 4-fluorophenethylamine (LogP ~1.2), impacting bioavailability .
  • Compound 4c’s higher LogP (~3.0) aligns with its ethoxycarbonyl and difluorobenzyl groups, favoring membrane permeability but complicating aqueous solubility .

Biological Activity

2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a Boc (tert-butyloxycarbonyl) protecting group and a fluorophenyl substituent. This specific structure contributes to its biological activity, as modifications in the piperazine and phenyl groups can influence receptor interactions and overall efficacy.

1. Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. For example, piperazine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, the compound's interaction with the PI3K/Akt pathway has been noted, which is crucial in various cancers .

2. Monoamine Oxidase Inhibition

A related study on piperazine derivatives demonstrated that certain compounds exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin and dopamine, suggesting potential applications in treating mood disorders .

3. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties through its action on adenosine receptors. Stimulation of A2A adenosine receptors has been linked to anti-inflammatory responses in various models of respiratory diseases .

The biological activities of this compound are primarily attributed to its ability to modulate receptor activity and intracellular signaling pathways:

  • Receptor Interaction : The compound's structure allows it to interact with various receptors, including adenosine receptors and monoamine oxidase enzymes.
  • Signal Transduction : By influencing pathways such as PI3K/Akt and MAO inhibition, the compound can alter cellular responses related to growth, survival, and inflammation.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of piperazine derivatives similar to this compound on human cancer cell lines. The results showed significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating potent activity .

Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological properties, derivatives were tested for MAO inhibition. The most potent inhibitor exhibited an IC50 value of 0.013 µM, highlighting the potential for developing antidepressant medications based on this scaffold .

Data Summary

Activity IC50/Effect Reference
Anticancer (breast cancer)IC50 < 10 µM
MAO InhibitionIC50 = 0.013 µM
Anti-inflammatoryPromotes A2A receptor activation

Q & A

Q. What are the optimal synthetic routes for introducing the N-Boc protecting group during the preparation of 2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine?

The N-Boc group is typically introduced via a two-step process: (1) condensation of 2-(4-fluorophenyl)ethylamine with a piperazine derivative, followed by (2) Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Evidence from analogous syntheses suggests using triethylamine (TEA) in acetonitrile or dichloromethane at 0–25°C for 24–48 hours . Reaction monitoring via TLC or HPLC is critical to avoid over- or under-protection. For scale-up, stoichiometric ratios of Boc₂O (1.2–1.5 equivalents) and TEA (2 equivalents) are recommended to ensure high yields (>85%) .

Q. How can researchers address purification challenges associated with the oily intermediates of this compound?

Intermediate stages, such as the free-base form of the compound, often yield oily residues due to high hydrophobicity. Column chromatography using gradients of ethyl acetate/hexane (e.g., 30–70%) with silica gel can resolve this. Alternatively, acid-base extraction (e.g., HCl washing followed by NaOH neutralization) is effective for isolating the Boc-protected amine . For persistent oils, trituration with cold ether or recrystallization from ethanol/water mixtures may improve purity .

Advanced Research Questions

Q. What computational methodologies are suitable for predicting the pharmacokinetic profile of derivatives of this compound in drug discovery?

Ligand-based strategies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, combined with molecular docking against target receptors (e.g., kinases), are effective. For example, QSAR models with descriptors like logP, polar surface area, and H-bond donors/acceptors can predict bioavailability and blood-brain barrier penetration . Molecular dynamics simulations (e.g., GROMACS) further validate binding stability. Pharmacokinetic parameters (e.g., CYP450 metabolism, plasma protein binding) should be assessed using tools like SwissADME or ADMETlab .

Q. How does the fluorophenyl moiety influence the compound’s utility in materials science, such as perovskite solar cells?

The 4-fluorophenyl group enhances thermal stability and reduces hygroscopicity, critical for perovskite layer durability. In solar cell applications, the amine group facilitates coordination with lead iodide (PbI₂), improving crystallinity and charge transport. Experimental protocols involve spin-coating precursor solutions (e.g., 2-(4-fluorophenyl)ethylamine hydroiodide in DMF) under inert conditions, followed by annealing at 100–150°C . Device performance metrics (e.g., PCE, J-V curves) should be compared with non-fluorinated analogs to isolate electronic effects .

Q. What crystallographic techniques are recommended for resolving structural ambiguities in this compound’s derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation of saturated solutions in solvents like dichloromethane/hexane or methanol/water. For challenging derivatives, piperazine ring conformations and Boc-group orientations can be analyzed using SHELX or Olex2 software. Powder XRD and DFT-optimized structures (e.g., Gaussian 16) provide supplementary validation .

Q. How can researchers reconcile discrepancies in NMR data for structurally similar intermediates?

¹H/¹³C NMR signal splitting in piperazine derivatives often arises from rotational restrictions or diastereotopic protons. For example, piperazine ring protons may exhibit complex multiplicity due to coupling with adjacent N-Boc groups. Using high-field NMR (≥500 MHz) with deuterated DMSO or CDCl₃ improves resolution. 2D techniques (HSQC, HMBC) clarify through-space correlations, while variable-temperature NMR (VT-NMR) can identify dynamic equilibria .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine
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2-(N-Boc-piperazino)-2-(4-fluorophenyl)ethylamine

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